![molecular formula C20H24O2 B14348177 [1,1'-Biphenyl]-2-YL octanoate CAS No. 92449-30-4](/img/structure/B14348177.png)
[1,1'-Biphenyl]-2-YL octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-YL octanoate: is an organic compound that belongs to the ester family. It is formed by the esterification of octanoic acid with [1,1’-Biphenyl]-2-ol. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-YL octanoate typically involves the esterification reaction between [1,1’-Biphenyl]-2-ol and octanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-2-ol} + \text{octanoic acid} \xrightarrow{\text{acid catalyst}} \text{[1,1’-Biphenyl]-2-YL octanoate} + \text{water} ]
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-YL octanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-YL octanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in [1,1’-Biphenyl]-2-YL octanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in [1,1’-Biphenyl]-2-YL octanoate can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of [1,1’-Biphenyl]-2-YL octanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2-YL octanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, [1,1’-Biphenyl]-2-YL octanoate is used to study the metabolism of esters in living organisms. It serves as a substrate for esterases and lipases, enzymes that catalyze the hydrolysis of ester bonds.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester bond can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-YL octanoate is used as a plasticizer in the production of polymers. It enhances the flexibility and durability of plastic materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-YL octanoate primarily involves the hydrolysis of its ester bond. In the presence of esterases or under acidic or basic conditions, the ester bond is cleaved to yield [1,1’-Biphenyl]-2-ol and octanoic acid. These products can then participate in various biochemical pathways. The molecular targets and pathways involved in its action include the esterases and lipases that catalyze the hydrolysis reaction.
Comparison with Similar Compounds
[1,1’-Biphenyl]-2-YL acetate: Similar in structure but with a shorter acyl chain.
[1,1’-Biphenyl]-2-YL butyrate: Another ester with a different acyl chain length.
[1,1’-Biphenyl]-2-YL hexanoate: Similar ester with a medium-length acyl chain.
Uniqueness: [1,1’-Biphenyl]-2-YL octanoate is unique due to its longer acyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
92449-30-4 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2-phenylphenyl) octanoate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-9-16-20(21)22-19-15-11-10-14-18(19)17-12-7-6-8-13-17/h6-8,10-15H,2-5,9,16H2,1H3 |
InChI Key |
AZHYKFFRGBHXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)

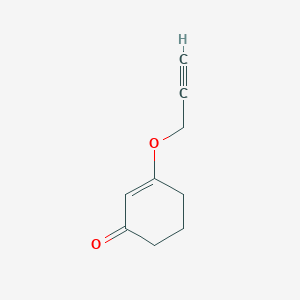
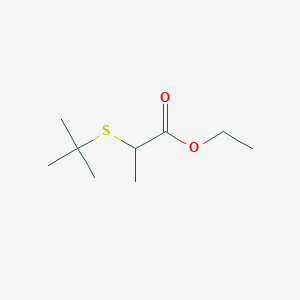
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)

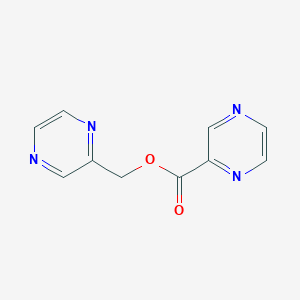
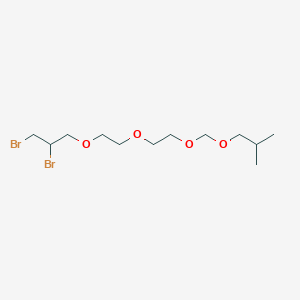
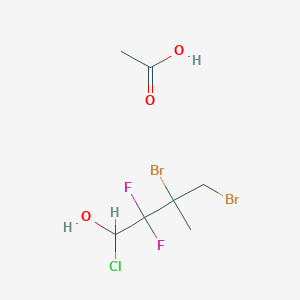
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
